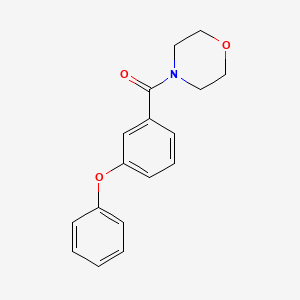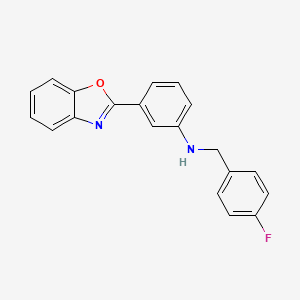![molecular formula C17H24FN3O5S B5491129 ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate](/img/structure/B5491129.png)
ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with an ethyl ester group, a fluorophenyl group, and a methylsulfonyl alanyl moiety. Its unique structure makes it a subject of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Methylsulfonyl Alanyl Moiety: This step involves the coupling of the piperazine derivative with a protected alanyl derivative, followed by deprotection and sulfonylation using methylsulfonyl chloride.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the alanyl moiety.
Reduction: Reduction reactions can target the carbonyl groups or the sulfonyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can interact with polar residues. The methylsulfonyl group may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate
- Ethyl 4-[N-(4-bromophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate
- Ethyl 4-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
ethyl 4-[2-(4-fluoro-N-methylsulfonylanilino)propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O5S/c1-4-26-17(23)20-11-9-19(10-12-20)16(22)13(2)21(27(3,24)25)15-7-5-14(18)6-8-15/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCRJTYRPVUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)N(C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![METHYL 2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5491049.png)

![(4-methoxy-3,5-dimethylphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5491056.png)
![N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5491069.png)
![(1-ethyl-3-methylpyrazol-4-yl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5491085.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5491090.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5491091.png)
![N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide](/img/structure/B5491092.png)
![N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5491101.png)

![4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5491112.png)
![3-[2-(3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5491116.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5491121.png)
![4-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5491127.png)
